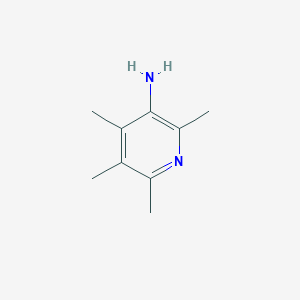

Tetramethylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,4,5,6-tetramethylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-5-6(2)9(10)8(4)11-7(5)3/h10H2,1-4H3 |

InChI Key |

NVPXOBJSAHPEMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1C)C)N)C |

Origin of Product |

United States |

Contextualizing Tetramethylpyridin 3 Amine Within Advanced Pyridine and Amine Chemistry Research

Significance of Highly Substituted Pyridine (B92270) Architectures in Contemporary Organic Synthesis

Highly substituted pyridine scaffolds are crucial components in many biologically active natural products and therapeutic agents. nih.govchemrxiv.orgresearchgate.net The precise placement of various functional groups on the pyridine ring allows for the creation of molecules with specific three-dimensional shapes and electronic properties. This structural complexity is often a key determinant of a molecule's biological activity and its ability to interact with specific enzymes or receptors. rsc.org

Modern synthetic strategies are increasingly focused on the development of efficient and modular methods for constructing these complex molecules. organic-chemistry.orgnih.govorganic-chemistry.org Techniques such as multicomponent reactions, transition metal-catalyzed cross-coupling reactions, and novel cyclization cascades have emerged as powerful tools for accessing polysubstituted pyridines. rsc.orgacs.orgjsynthchem.com These methods not only provide access to a diverse range of pyridine derivatives but also often do so with high efficiency and atom economy, aligning with the principles of green chemistry. organic-chemistry.org The ability to systematically vary the substituents on the pyridine core is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of drug candidates. researchgate.net

Foundational Principles of Aminopyridine Chemistry and Evolution of Research Perspectives

Aminopyridines, which feature an amino group attached to the pyridine ring, represent a particularly important subclass of pyridine derivatives. sciencepublishinggroup.comresearchgate.net They exist as three primary isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). sciencepublishinggroup.comresearchgate.net The position of the amino group significantly influences the basicity, electronic properties, and reactivity of the molecule. sciencepublishinggroup.comresearchgate.net

The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the pyridine ring, affecting its aromaticity and nucleophilicity. askiitians.com This interplay of electronic effects makes aminopyridines versatile building blocks in organic synthesis. sciencepublishinggroup.comresearchgate.net Historically, research on aminopyridines has been driven by their diverse pharmacological activities. rsc.orgsciencepublishinggroup.com More recently, research has expanded to explore their roles as ligands in coordination chemistry and as precursors for novel functional materials. mdpi.combeilstein-journals.org The development of new synthetic methods has also been a major focus, aiming to provide more efficient and selective routes to a wider array of aminopyridine derivatives. rsc.orgrsc.org

Identification of Key Research Gaps and Trajectories for Tetramethylpyridin-3-amine (B6231798) Investigations

While the broader field of aminopyridine chemistry is well-established, specific, highly substituted derivatives like this compound (2,4,5,6-Tetramethylpyridin-3-amine) remain relatively underexplored. The presence of four methyl groups in addition to the amino group presents both unique synthetic challenges and opportunities for novel applications.

The primary research gap lies in the comprehensive characterization and synthetic accessibility of this compound. While its basic chemical information is available, detailed studies on its reactivity, physical properties, and potential applications are scarce in the public domain.

Future research trajectories for this compound should focus on:

Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this compound is a critical first step. This would enable broader access to the compound for further investigation.

Detailed Physicochemical Characterization: A thorough investigation of its spectroscopic, electronic, and structural properties will provide a fundamental understanding of the molecule.

Exploration of Reactivity: Studying its behavior in various chemical transformations will uncover its potential as a building block for more complex molecules.

Investigation of Biological Activity: Given the prevalence of substituted aminopyridines in medicinal chemistry, screening this compound for various biological activities could lead to the discovery of new therapeutic leads.

Application in Materials Science: The unique substitution pattern may impart interesting properties relevant to the development of new polymers, ligands for catalysis, or electronic materials.

The systematic investigation of this compound holds the promise of expanding the toolkit of organic chemists and potentially leading to the discovery of novel molecules with valuable properties.

| Property | Value |

| IUPAC Name | 2,4,5,6-Tetramethylpyridin-3-amine |

| CAS Number | 2385783-62-8 bldpharm.com |

| Molecular Formula | C9H14N2 bldpharm.com |

| Molecular Weight | 150.22 g/mol bldpharm.com |

Advanced Mechanistic Investigations and Reactivity Studies of Tetramethylpyridin 3 Amine

Elucidation of Reaction Mechanisms Involving the Aminopyridine Scaffold

The reactivity of the aminopyridine scaffold is characterized by the interplay between the pyridine (B92270) nitrogen and the exocyclic amino group. In tetramethylpyridin-3-amine (B6231798), the amino group at the 3-position and the pyridine ring nitrogen are key to its chemical behavior.

The aminopyridine core can participate in various reactions, notably in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. Typically, the reaction mechanism involves the nucleophilic pyridine nitrogen attacking an electrophile, which is a key step. rsc.org This is often followed by a cyclization step involving the amino group. For instance, in reactions with α-haloketones, the pyridine nitrogen first displaces the halide, followed by an intramolecular condensation with the amino group to form the fused imidazole (B134444) ring. rsc.org

Another significant class of reactions involving the aminopyridine scaffold is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This reaction synthesizes imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide under acid catalysis. beilstein-journals.org The mechanism generally proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes cyclization with the isocyanide. beilstein-journals.org

The aminopyridine scaffold is also a crucial component in the design of enzyme inhibitors. For example, in the inhibition of nitric oxide synthase (NOS), the 2-aminopyridine (B139424) moiety forms critical hydrogen bonds with amino acid residues like glutamate (B1630785) in the enzyme's active site. nih.govacs.org This interaction is fundamental to the inhibitor's binding and selectivity. While this compound is a different isomer, the principle of the amino and pyridine groups participating in hydrogen bonding networks is a core aspect of its potential mechanistic behavior in biological systems. nih.govacs.org

The general reactivity of aminopyridines can be summarized in the following table:

| Reaction Type | Role of Aminopyridine Scaffold | Key Mechanistic Steps |

| Imidazo[1,2-a]pyridine Synthesis | Nucleophilic partner | 1. Nucleophilic attack by pyridine nitrogen. 2. Intramolecular cyclization involving the amino group. |

| Groebke–Blackburn–Bienaymé Reaction | Amidine component | 1. Imine formation with an aldehyde. 2. Cyclization with an isocyanide. |

| Enzyme Inhibition (e.g., NOS) | H-bond donor/acceptor | Formation of hydrogen bonds with active site residues. |

Stereochemical Aspects and Chiral Induction in this compound Derived Reactions

The direct involvement of achiral this compound in generating stereocenters would typically require its transformation into a chiral catalyst or its use in conjunction with a chiral auxiliary. However, the principles of stereochemistry in amine-catalyzed reactions are well-documented.

Chiral amines are extensively used as organocatalysts to induce asymmetry in chemical reactions. rsc.org For instance, a chiral amine can react with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with another substrate, and the stereochemical environment created by the chiral amine directs the formation of one enantiomer over the other. nih.gov

If this compound were to be used as a ligand for a metal catalyst, the steric bulk of the four methyl groups could create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. The field of asymmetric catalysis often relies on such sterically demanding ligands to achieve high levels of enantioselectivity.

Recent advances have also focused on substrate-controlled asymmetric induction, where the chirality is derived from a starting material, such as an α-amino acid. nih.govmdpi.com In such a context, a derivative of this compound could potentially be used to modify the substrate, and its inherent structure would influence the stereochemical course of subsequent reactions.

A novel approach in photocatalysis involves a "chiral amine transfer" process, where a chiral amine derivative serves as a source of both nitrogen and stereochemical information. nih.gov This allows for the stereocontrolled addition of α-amino radicals to alkenes, producing enantioenriched α-tertiary amines. nih.gov Theoretical studies, such as DFT, suggest that intramolecular hydrogen bonding can rigidify the transition state, which is crucial for effective chiral induction. nih.gov

Influence of Steric and Electronic Effects of Methyl Substituents on Reactivity

The four methyl groups on the pyridine ring of this compound have profound steric and electronic effects that dictate its reactivity.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). The presence of four such groups significantly increases the electron density on the pyridine ring. This enhanced electron density makes both the pyridine nitrogen and the exocyclic amino group more nucleophilic compared to unsubstituted 3-aminopyridine. The increased basicity can enhance the rate of reactions where the amine acts as a nucleophile or a Brønsted base. However, this effect can be complex. For instance, in a computational study of aminopyridines, Density Functional Theory (DFT) calculations showed that substituents alter the charge density distribution across the molecule, which in turn affects reactivity. researchgate.net In some cases, electron-donating groups can also influence the energy of metal-to-ligand charge-transfer transitions, which can correlate with the rates of reactions like oxidative addition to metal complexes. rsc.org

Steric Effects: The methyl groups at positions 2, 4, 5, and 6 create significant steric hindrance around the pyridine ring and the amino group. This steric bulk can:

Hinder Nucleophilic Attack: Access to the pyridine nitrogen and the amino group by electrophiles may be restricted, potentially slowing down reaction rates. This is particularly true for reactions involving bulky reagents. Studies on other hindered amines have shown that steric bulk can dramatically lower reactivity, even if the amine is electronically activated. nih.gov

Influence Selectivity: The steric hindrance can lead to regioselectivity in reactions where multiple sites could potentially react. For example, it might favor reactions at the less hindered amino group over the pyridine nitrogen in certain cases.

Control Nuclearity in Coordination Compounds: When used as ligands for metal ions, sterically hindered amines can direct the formation of monomeric or dimeric complexes instead of polymeric chains, as the bulky groups prevent the close approach of multiple metal centers. mdpi.com For example, highly hindered N,N'-dialkyl bidentate amines tend to form monomeric copper(II) complexes, whereas moderately hindered amines can form dimers. mdpi.com

A quantum chemical study on the reaction of tertiary amines with an epoxide showed that the rate of quaternization is influenced by both steric factors and charge control. dnu.dp.ua The length and branching of alkyl radicals on the amine affect the energy barrier of the reaction. dnu.dp.ua

The interplay of these effects is summarized below:

| Effect | Influence on this compound | Consequence |

| Electronic (+I) | Increased electron density on the ring and amino group. | Enhanced nucleophilicity and basicity. |

| Steric Hindrance | Shielding of the N atoms by four methyl groups. | Decreased reaction rates with bulky reagents; potential for regioselectivity; control over coordination geometry. |

Examination of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deep insight into reaction mechanisms. While direct experimental or computational data for this compound is scarce, we can extrapolate from related systems.

Reaction Intermediates: Intermediates are species that exist in a local energy minimum along the reaction coordinate. youtube.comorganicchemistrytutor.com In reactions involving this compound, several types of intermediates can be postulated:

Iminium Ions: In reactions with carbonyl compounds, particularly under acidic conditions, the amino group can form a protonated imine, or iminium ion, intermediate.

Enamines: If the amine is used as a catalyst with a carbonyl compound, it can form an enamine intermediate, which is a key species in many organocatalytic reactions. nih.gov

Pyridinium (B92312) Salts: Reaction at the pyridine nitrogen with an electrophile (e.g., an alkyl halide) would lead to a quaternary pyridinium salt intermediate.

Transition States: A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. youtube.comorganicchemistrytutor.com It represents the energy maximum on a reaction coordinate diagram. youtube.com

In amine-catalyzed aldol (B89426) reactions, theoretical studies using DFT have shown that the transition states often involve a half-chair conformation with hydrogen bonding that facilitates proton transfer. nih.gov This hydrogen bonding is crucial for stabilizing the transition state and lowering the activation energy. nih.gov

For reactions involving chiral induction, the transition state's geometry is critical. Computational models suggest that rigidifying the transition state, for example through intramolecular hydrogen bonds, leads to more effective stereocontrol. nih.gov

In reactions where the amine acts as a nucleophile, the transition state would involve the partial formation of a new bond to the electrophile. The steric hindrance from the methyl groups in this compound would raise the energy of this transition state, thus increasing the activation energy and slowing the reaction. dnu.dp.ua More O'Ferrall–Jencks plots can be used to analyze the dissociative or associative nature of these transition states. dnu.dp.ua

The following table outlines potential intermediates and transition state characteristics for reactions involving this compound:

| Reaction Type | Plausible Intermediate | Key Features of Transition State |

| Reaction with Carbonyls | Enamine / Iminium Ion | Formation of a C-C bond; potential for hydrogen bonding to lower activation energy. |

| N-Alkylation | Pyridinium Salt | Partial bond formation at the nitrogen atom; energy influenced by steric and electronic factors. |

| Asymmetric Catalysis | Chiral Enamine | Rigidified structure, often via H-bonding, to control stereochemical outcome. |

Computational and Theoretical Studies of Tetramethylpyridin 3 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Tetramethylpyridin-3-amine (B6231798). These methods model the distribution of electrons within the molecule, which dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound and its derivatives. aps.orgimperial.ac.uk DFT calculations are used to investigate several key electronic features.

Researchers utilize DFT to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would involve characterizing the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl substituents. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.net

Furthermore, DFT is employed to map the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. In this compound, the ESP would highlight the electron-rich region associated with the nitrogen atom of the amino group and the pyridine ring, indicating likely sites for electrophilic attack or protonation. researchgate.net Mulliken and Natural Population Analysis (NPA) are used to assign partial atomic charges, quantifying the electron distribution and identifying the relative electronegativity of different atoms within the molecule. researchgate.netru.nl Studies on various amine compounds demonstrate that DFT methods are systematically used to understand adsorption properties and surface chemistry. nih.gov

Table 1: Illustrative DFT-Calculated Properties for an Aminopyridine Analog

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

| N(pyridine) Mulliken Charge | -0.65 e |

| N(amino) Mulliken Charge | -0.85 e |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. fiveable.me These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are crucial for obtaining precise energy landscapes and detailed molecular orbital analyses. fiveable.meosti.gov

For this compound, ab initio calculations can provide benchmark-quality data for its geometry and conformational isomers. By mapping the potential energy surface, these methods can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the rotational barriers of the methyl groups and the amino group.

Molecular orbital (MO) theory, analyzed through ab initio calculations, provides a detailed picture of bonding. ru.nlaps.org It allows for the visualization and characterization of the individual orbitals, such as the π-system of the pyridine ring and the lone pair orbital on the amino nitrogen. This level of detail is essential for understanding the electronic effects of the methyl and amino substituents on the aromatic ring. The ability to track molecular orbitals during a dynamic process can offer deep insights into chemical reactions. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govulakbim.gov.tr MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in various solvents. The simulations would reveal the preferred orientations of the four methyl groups and the amino group, and the flexibility of the pyridine ring. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. mdpi.comjinr.ru

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Radial Distribution Functions (RDFs): To understand the solvation structure around the molecule and identify specific interactions, such as hydrogen bonding between the amino group and solvent molecules.

These simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its physical properties and reactivity in solution.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict and interpret various types of spectra, providing a powerful link between theoretical models and experimental observations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netcaltech.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These predictions help in assigning the observed spectral bands to specific electronic transitions, such as π→π* transitions within the pyridine ring or n→π* transitions involving the nitrogen lone pairs.

Vibrational spectra (Infrared and Raman) can also be simulated. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. researchgate.net Comparing the calculated frequencies and intensities with experimental data aids in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the this compound molecule.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental spectra, help to confirm the molecular structure and assign specific resonances to each nucleus.

Table 2: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data for a Pyridine Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

|---|---|---|

| UV-Vis λmax | 275 nm | 270 nm (TD-DFT) |

| IR C=N Stretch | 1580 cm⁻¹ | 1585 cm⁻¹ (DFT/B3LYP) |

| ¹³C NMR (C-NH₂) | 148.5 ppm | 149.2 ppm (GIAO) |

| ¹H NMR (NH₂) | 5.8 ppm | 5.9 ppm (GIAO) |

Reaction Pathway Energetics and Transition State Analysis

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions. Computational chemistry is an essential tool for mapping reaction pathways, identifying intermediate structures, and calculating the energetics of these processes. aps.org

These calculations can elucidate reaction mechanisms by revealing the step-by-step process of bond breaking and formation. uniroma1.it For instance, in a reaction involving this compound, calculations could distinguish between different possible mechanistic pathways by comparing their activation barriers, with the lowest-energy path being the most likely to occur. nih.gov This information is invaluable for designing new catalysts or predicting the chemical behavior of the molecule under various conditions. caltech.edu

Tetramethylpyridin 3 Amine in Catalysis and Coordination Chemistry

Design and Synthesis of Tetramethylpyridin-3-amine-Based Ligands

The structure of This compound (B6231798), featuring a sterically hindered yet electronically rich pyridine (B92270) ring coupled with a reactive amino group, provides a versatile platform for ligand design. The synthesis of ligands based on this scaffold leverages the chemical reactivity of the amine to build diverse molecular architectures for coordination with metal centers.

Monodentate and Multidentate Ligand Architectures

Ligands are classified based on the number of donor atoms that bind to a central metal ion. uomustansiriyah.edu.iqlibretexts.org Monodentate ligands, or "one-toothed" ligands, bind through a single donor atom. libretexts.orgbyjus.com In its simplest form, this compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen or the exocyclic amine nitrogen.

However, the true versatility of the scaffold is realized in the synthesis of multidentate ligands, which possess multiple donor atoms and can bind to a metal ion at several sites simultaneously, a phenomenon known as chelation. libretexts.orglibretexts.org This chelate effect generally leads to more stable metal complexes. libretexts.org Bidentate, tridentate, and even tetradentate ligands can be synthesized by chemically modifying the amino group of this compound. byjus.comlibretexts.org For example, condensation reactions between the primary amine and carbonyl compounds like aldehydes or ketones can produce Schiff base ligands with an additional imine nitrogen donor site, creating a bidentate framework. nih.gov Further elaboration by linking multiple aminopyridine units can lead to higher denticity ligands. rsc.org

Table 1: Classification of Ligand Architectures

| Denticity | Description | Example Binding Sites on a this compound Derivative |

|---|---|---|

| Monodentate | Binds through a single donor atom. uomustansiriyah.edu.iq | Pyridine Nitrogen OR Exocyclic Amine Nitrogen |

| Bidentate | Binds through two donor atoms. beilstein-journals.org | Pyridine Nitrogen AND a second donor site (e.g., imine N). |

| Polydentate | Binds through multiple donor atoms (three or more). byjus.com | Multiple N, O, or S atoms incorporated into the ligand backbone. |

Chirality Transfer in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a substrate, yielding an excess of one enantiomer of the product. diva-portal.org Pyridine-containing compounds are versatile building blocks for such chiral ligands. researchgate.net The this compound scaffold can be integrated into chiral environments to influence the stereochemical outcome of a reaction.

Chirality can be introduced by:

Using a chiral backbone: The aminopyridine unit can be attached to a pre-existing chiral molecule, such as an amino acid or a terpene derivative. scu.edu.cn

Creating a stereogenic center: Reactions at the amine or the pyridine ring can generate a new chiral center.

Inducing metal-centered chirality: The spatial arrangement of ligands, including the aminopyridine derivative, around a metal can create a stereogenic metal center, which then directs the asymmetric transformation. nih.gov

The function of the chiral ligand is to control the approach of the substrate to the catalytic metal center through steric hindrance and/or attractive non-covalent interactions, thereby favoring the formation of one enantiomer over the other. diva-portal.orgacademie-sciences.fr The effectiveness of this chirality transfer is often measured by the enantiomeric excess (ee) of the product.

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits greatly from tunable ligands like those derived from aminopyridines. These ligands can modify the steric and electronic properties of a metal catalyst or act as organocatalysts themselves.

Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling, Cycloaddition)

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org Ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Aminopyridine-based ligands can be employed in various cross-coupling reactions. While specific data for this compound is not prevalent, related aminopyridine and N-donor ligands are used in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. eie.gr The nitrogen atoms in the ligand coordinate to the metal (e.g., Palladium, Nickel), influencing its reactivity and selectivity. researchgate.netu-tokyo.ac.jp

Cycloaddition reactions, which form cyclic molecules, can also be catalyzed by metal complexes. For instance, 1,3-dipolar cycloadditions are a powerful method for synthesizing five-membered heterocyclic compounds. nih.govmdpi.com Chiral metal complexes bearing aminopyridine-type ligands can render these reactions enantioselective. The ligand helps to create a specific chiral environment around the metal, dictating the facial selectivity of the approaching dipolarophile.

Table 2: Examples of Metal-Catalyzed Reactions Employing N-Donor Ligands

| Reaction Type | Metal Catalyst | Role of Ligand | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes Pd(0)/Pd(II) cycle, influences reductive elimination. eie.gr | Biaryls, Polyaryls |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Activates terminal alkyne, facilitates C-C bond formation. eie.gr | Aryl Alkynes |

| [3+2] Cycloaddition | Various (e.g., Cu, Ag) | Controls stereochemistry, activates dipole or dipolarophile. nih.govhighfine.com | Pyrrolidines, Oxazolidines |

Organocatalytic Systems Utilizing Aminopyridine Scaffolds

Organocatalysis employs small, metal-free organic molecules to catalyze reactions. researchgate.net Aminopyridine scaffolds are prominent in this field, often acting as nucleophilic or Brønsted/Lewis base catalysts. acs.org The 4-aminopyridine (B3432731) moiety (a constitutional isomer of the title compound) is a well-known "superbase" motif. acs.org

These catalysts typically operate via two main activation modes:

Enamine Catalysis: The amine reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate, which then attacks an electrophile. acs.org

Iminium Catalysis: The amine condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion, lowering the LUMO and activating the compound towards nucleophilic attack. rsc.org

Bifunctional catalysts incorporating an aminopyridine unit (as a Lewis base) alongside a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) group) can provide highly organized transition states, leading to excellent stereocontrol in reactions. acs.org For example, such catalysts have been successfully used in Michael additions and aldol (B89426) reactions. acs.orgacs.org

Role in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The directional bonding capabilities of the pyridine ring and the hydrogen-bonding potential of the amine group make this compound and its derivatives suitable building blocks for constructing large, ordered structures.

Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. beilstein-journals.orgthno.org Aminopyridine derivatives can be designed to self-assemble or co-assemble with other components into discrete nanostructures or extended networks. mdpi.com For instance, they can act as guests within host molecules like cucurbiturils or as components of self-assembling peptide systems. thno.orgnih.govbohrium.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.net The introduction of amine functionalities into the linkers of MOFs is a common strategy to enhance their properties, particularly for applications like carbon dioxide capture, due to the strong interaction between the basic amine and acidic CO₂. researchgate.netrsc.org While aminobenzoic acids are common linkers, pyridyl-amines can also be incorporated. researchgate.netmdpi.com A molecule like this compound could be functionalized with coordinating groups (e.g., carboxylates) to serve as a linker, introducing basic amine sites directly into the MOF's pores. The synthesis of such amine-functionalized MOFs can be achieved through direct synthesis with the amine-bearing linker or by post-synthetic modification of an existing framework. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine |

| Acetone |

| Aldehyde |

| Amino acid |

| Ketone |

| Pyrrolidine |

| Thiourea |

| Urea |

| Cucurbituril |

| Aminobenzoic acid |

Self-Assembly Principles and Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is governed by a variety of non-covalent interactions. For substituted pyridines, these interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The presence of multiple methyl groups and an amino group on the pyridine ring of this compound introduces a complex interplay of these forces.

The primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual functionality can lead to the formation of hydrogen-bonded networks in the solid state. The methyl groups, while primarily contributing to steric bulk, can also participate in weaker C-H···π and C-H···N interactions, further directing the packing of molecules.

However, the steric hindrance imposed by the four methyl groups, particularly those in the 2- and 6-positions, can significantly impact the geometry of these interactions. cam.ac.ukacs.org This steric crowding may prevent the close approach required for optimal π-π stacking of the aromatic rings. Instead, self-assembly is more likely to be dominated by hydrogen bonding involving the amino group and pyridine nitrogen, potentially leading to linear or zigzag chains, or dimeric motifs. The interplay between the electronic effects of the electron-donating methyl and amino groups and the steric constraints is a key determinant of the resulting supramolecular structure.

Computational studies on substituted benzene (B151609) and pyridine dimers have shown that while all substituents can stabilize sandwich dimers at equilibrium distances, the nature of the substituent (electron-donating or -withdrawing) affects the interaction at larger separations. acs.org For this compound, the cumulative electron-donating effect of the methyl groups enhances the basicity of the pyridine nitrogen, strengthening its potential as a hydrogen bond acceptor.

| Interaction Type | Potential Role in this compound Self-Assembly | Influencing Factors |

| Hydrogen Bonding | The primary amino group (donor) and pyridine nitrogen (acceptor) can form extensive networks. | Steric hindrance from methyl groups may influence bond angles and distances. |

| π-π Stacking | Steric hindrance from methyl groups at positions 2 and 6 likely inhibits efficient face-to-face stacking. | Offset or edge-to-face arrangements may be more favorable. |

| van der Waals Forces | Methyl groups contribute significantly to the overall van der Waals interactions, influencing crystal packing. | The large surface area of the molecule enhances these non-specific interactions. |

| C-H···π/N Interactions | Weak hydrogen bonds between methyl C-H groups and the π-system or nitrogen of adjacent molecules can provide additional stability. | The specific conformation and proximity of molecules dictate the strength and number of these interactions. |

Fabrication of Coordination Polymers and MOFs

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry, connectivity, and functionality of the organic linker are crucial in determining the final structure and properties of the resulting framework.

While no specific coordination polymers or MOFs incorporating 2,4,5,6-tetramethylpyridin-3-amine as a primary linker have been documented in the reviewed literature, the principles of coordination chemistry allow for speculation on its potential role. The pyridine nitrogen and the amino group offer two potential coordination sites, allowing the molecule to act as a monodentate or a bridging ligand.

The coordination behavior of pyridine derivatives is heavily influenced by the steric hindrance around the nitrogen atom. nih.govrsc.org The presence of methyl groups at the 2- and 6-positions in this compound would create significant steric crowding around the pyridine nitrogen, making coordination to a metal center challenging. This steric hindrance can lead to longer metal-ligand bond distances or prevent coordination altogether, depending on the size of the metal ion and the other ligands present. acs.org

However, this steric bulk can also be exploited. For instance, it could be used to create specific pocket environments within a catalytic framework or to stabilize low-coordinate metal centers. cam.ac.uk The amino group at the 3-position is less sterically encumbered and could serve as the primary coordination site. If both the pyridine nitrogen and the amino group were to coordinate to different metal centers, the ligand could bridge them, although the rigidity of the pyridine ring and the steric clashes would impose significant geometric constraints on the resulting polymer.

In the context of MOF synthesis, this compound could potentially be used as a modulating agent or a functionalizing group within a larger ligand structure, rather than as the primary building block. Amine-functionalized MOFs are of significant interest for applications such as CO2 capture, and the basicity of the amino group in this compound could be beneficial. academie-sciences.fr

The synthesis of highly substituted pyridines for use in such materials is an active area of research. One-pot, multicomponent reactions are often employed to generate polysubstituted pyridine derivatives that can then be used as ligands for the construction of functional materials. academie-sciences.fr

Advanced Spectroscopic and Structural Elucidation Methodologies for Tetramethylpyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like "Tetramethylpyridin-3-amine" derivatives.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, complex substitution patterns, such as in "this compound," often lead to signal overlap and make unambiguous assignments challenging. Advanced two-dimensional (2D) NMR experiments are indispensable for resolving these complexities by correlating nuclear spins through chemical bonds or through space.

Commonly employed 2D NMR techniques for the structural analysis of substituted pyridines include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In a hypothetical derivative of "this compound," COSY would be instrumental in confirming the connectivity within any alkyl side chains or between protons on the pyridine (B92270) ring if present.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and for establishing the connectivity between different functional groups. For instance, HMBC could show correlations from the methyl protons to the carbon atoms of the pyridine ring, confirming their substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, providing through-space correlations. This information is critical for determining the stereochemistry and conformation of the molecule.

The application of these techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, which is fundamental for the definitive structural confirmation of "this compound" derivatives.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical "this compound" Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

| 2-CH₃ | 2.45 | 20.5 | C2, C3 |

| 3-NH₂ | 3.50 (br s) | - | C3, C4 |

| 4-CH₃ | 2.30 | 18.2 | C3, C4, C5 |

| 5-H | 7.10 | 125.0 | C3, C4, C6 |

| 6-CH₃ | 2.50 | 22.1 | C5, C6 |

| Pyridine C2 | - | 155.0 | - |

| Pyridine C3 | - | 140.1 | - |

| Pyridine C4 | - | 148.5 | - |

| Pyridine C5 | - | 125.0 | - |

| Pyridine C6 | - | 158.3 | - |

Note: This table is illustrative and actual chemical shifts will vary depending on the specific derivative and solvent used.

Solid-State NMR (ssNMR): For compounds that are insoluble or for studying the structure in the solid phase, ssNMR is a powerful technique. preprints.org Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. preprints.org Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. rsc.org For pyridine derivatives, ¹⁵N ssNMR can be particularly informative, providing insights into the electronic environment of the nitrogen atom within the ring and the amino group, and how it is affected by intermolecular interactions like hydrogen bonding in the solid state. rsc.org

Dynamic NMR (DNMR): DNMR spectroscopy is used to study dynamic processes such as conformational changes or restricted rotation around bonds. monmouth.edu In "this compound" derivatives, hindered rotation around the C3-N bond of the amino group could be a potential area of study. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for the two amino protons. As the temperature is increased, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a single peak. By analyzing the line shape of the signals at different temperatures, the energy barrier and rate of this rotational process can be determined. monmouth.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cdnsciencepub.comresearchgate.netcdnsciencepub.com These methods are excellent for identifying the presence of specific functional groups.

For "this compound," the key vibrational modes would include:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine.

C-H Stretching: The methyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C-H stretches (if any unsaturation exists on the ring) would appear above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The positions of these bands can be sensitive to the substitution pattern on the ring.

N-H Bending: The scissoring motion of the NH₂ group typically appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of complex vibrational modes. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for "this compound"

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| C-N Stretch (Aryl-Amine) | 1250 - 1360 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound," under electron impact (EI) ionization, the molecular ion (M⁺) is expected to be observed. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgwhitman.edu

Key fragmentation pathways for aminopyridines often involve:

α-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.orgmiamioh.edu For "this compound," this would involve the loss of a methyl radical (•CH₃) from one of the methyl groups attached to the ring, leading to a stable, resonance-delocalized cation. The loss of the largest alkyl group is typically favored. whitman.edu

Loss of HCN: A common fragmentation pathway for pyridine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 units less than the precursor ion.

Loss of Amino Group: Cleavage of the C-N bond can lead to the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃).

By carefully analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together or confirmed.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise information on bond lengths, bond angles, and torsional angles.

For this technique, a suitable single crystal of the "this compound" derivative is required. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the atoms in the crystal lattice can be determined.

Single-crystal XRD analysis would provide unambiguous confirmation of:

The substitution pattern on the pyridine ring.

The planarity or any distortion of the pyridine ring.

The precise bond lengths and angles of the entire molecule.

The conformation of the molecule in the solid state.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino group and the pyridine nitrogen. These interactions are crucial for understanding the physical properties of the solid material.

The structural data obtained from XRD is often presented in standardized formats, such as the Crystallographic Information File (CIF), and can be visualized to provide a clear 3D representation of the molecule.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive analytical technique extensively employed in the solid-state characterization of crystalline materials, including derivatives of This compound (B6231798). creative-biostructure.comresearchgate.net It plays a crucial role in the identification and characterization of polymorphs, which are different crystalline forms of the same chemical compound. rigaku.comrigaku.com These different crystalline arrangements can significantly impact the physicochemical properties of a substance, such as its solubility, melting point, and stability, which are critical aspects in the pharmaceutical and materials science industries. uny.ac.idmdpi.com

The underlying principle of PXRD is the interaction of X-rays with the electron clouds of atoms arranged in a crystal lattice. When a powdered crystalline sample is irradiated with monochromatic X-rays, diffraction occurs at specific angles, dictated by the arrangement of atoms in the crystal structure. creative-biostructure.com Each crystalline solid possesses a unique, three-dimensional arrangement of its constituent molecules, and consequently, each polymorph will produce a distinct diffraction pattern, which serves as a unique "fingerprint" for that specific crystalline form. researchgate.netrigaku.com

A typical PXRD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a particular crystal structure. creative-biostructure.com By analyzing the PXRD pattern, researchers can:

Identify and differentiate between polymorphs: Since each polymorph has a unique crystal structure, their PXRD patterns will exhibit differences in peak positions and/or intensities. researchgate.netrigaku.com

Determine the phase purity of a sample: PXRD can detect the presence of other crystalline forms in a sample, making it an essential tool for quality control. mdpi.com

Quantify the amount of each polymorph in a mixture: By analyzing the intensities of specific diffraction peaks, the relative proportions of different polymorphs in a mixture can be determined. rigaku.com

Obtain information about the crystal lattice: The positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. andavancollege.ac.inandavancollege.ac.in

The investigation of polymorphism in pyridine derivatives and their analogues through PXRD is a common practice in crystallographic studies. For instance, studies on aminopyridine-based copper (II) complexes have utilized PXRD to determine their crystal systems and lattice parameters. In one such study, a 4-aminopyridine (B3432731) based copper (II) sulphate crystal was found to crystallize in a triclinic system, and its PXRD pattern was indexed to determine the unit cell parameters. andavancollege.ac.in Similarly, a 4-aminopyridine based copper (II) nitrate (B79036) trihydrate crystal was characterized to have a hexagonal crystal system. andavancollege.ac.in

The table below presents illustrative crystallographic data for these aminopyridine derivatives, showcasing the type of information that can be obtained from PXRD and single-crystal X-ray diffraction studies.

| Compound Name | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-aminopyridine based copper (II) sulphate | Triclinic | 8.4311 | 7.4878 | 9.0807 | 116.6 | 138.1 | 101 |

| 4-aminopyridine based copper (II) nitrate trihydrate | Hexagonal | 9.2329 | 9.2329 | 15.3081 | 90 | 90 | 120 |

This table is for illustrative purposes to demonstrate the data obtained from crystallographic studies of related compounds.

Furthermore, PXRD is instrumental in studying polymorphic transformations that can occur under various conditions such as changes in temperature, pressure, or upon recrystallization from different solvents. rigaku.com For example, high-pressure studies on pyridine have revealed the existence of different polymorphic phases, which were characterized using X-ray diffraction. nih.gov

Applications of Tetramethylpyridin 3 Amine and Its Derivatives in Advanced Materials Science

Integration into Polymer Architectures and Composites

There is currently no available research demonstrating the integration of Tetramethylpyridin-3-amine (B6231798) into polymer architectures or composites. The potential for this compound to act as a monomer, a curing agent, or a functional additive in polymer systems has not been reported.

Optoelectronic Materials and Functional Coatings

No studies have been found that investigate the use of this compound in the development of optoelectronic materials or functional coatings. Its electronic and photophysical properties, which would be crucial for such applications, have not been documented in the accessible scientific literature.

Chemosensor Development and Analytical Separations

The potential of this compound as a component in chemosensors or for use in analytical separation techniques is an unexplored area of research. There are no reports on its ability to selectively bind with analytes or its performance as a stationary or mobile phase in chromatography.

Carbon Capture and Utilization (CCU) Technologies

While various amine-containing compounds are extensively studied for their role in carbon capture and utilization, there is no specific research indicating that this compound has been considered or tested for this purpose. Its CO2 absorption and desorption characteristics, as well as its stability in such processes, remain unknown.

Emerging Research Avenues and Future Directions for Tetramethylpyridin 3 Amine Chemistry

Development of Novel Synthetic Strategies and Methodological Innovations

The efficient synthesis of polysubstituted pyridines like Tetramethylpyridin-3-amine (B6231798) is a cornerstone for its further investigation and application. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, have been foundational, recent research is geared towards more sustainable and efficient approaches. ijarsct.co.in The development of novel synthetic strategies for this compound is an active area of research, with a focus on green chemistry principles. researchgate.netnih.gov

Future research in this area will likely focus on:

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them ideal for the industrial production of this compound.

Photoredox Catalysis: Visible-light-mediated reactions provide a green alternative to traditional synthetic methods that often require harsh conditions. The application of photoredox catalysis could enable novel C-H functionalization pathways for the synthesis and modification of this compound. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The development of enzymatic routes to this compound could offer high selectivity and sustainability.

Table 1: Comparison of Synthetic Methodologies for Polysubstituted Pyridines

| Methodology | Advantages | Disadvantages | Potential Applicability to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. nih.gov | Specialized equipment required. | High |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. researchgate.net | Optimization can be complex. | High |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | High initial investment. | Medium to High |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. acs.org | May require specific photocatalysts. | Medium |

Exploration of Expanded Catalytic Applications in Sustainable Chemistry

The electron-donating nature of the four methyl groups and the amino group in this compound suggests its potential as a potent organocatalyst. Substituted pyridines are known to be effective catalysts in a variety of organic transformations, and the specific substitution pattern of this compound could lead to enhanced catalytic activity and selectivity. nih.gov

In the realm of sustainable chemistry, the focus is on developing catalysts that are metal-free, recyclable, and can operate under mild conditions. This compound fits this profile and could find applications in:

CO2 Fixation: The development of efficient methods for the capture and utilization of carbon dioxide is a critical area of research. Amine-functionalized compounds have shown promise in this area, and this compound could act as a catalyst for the conversion of CO2 into valuable chemicals.

Biomass Conversion: The transformation of renewable biomass into biofuels and platform chemicals is a key aspect of a sustainable chemical industry. Polysubstituted pyridines could catalyze key reactions in this process, such as hydrolysis and dehydration.

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral derivatives of this compound could be developed as organocatalysts for asymmetric reactions. zendy.ionih.gov

Table 2: Potential Catalytic Applications of this compound in Sustainable Chemistry

| Application | Reaction Type | Potential Advantage of this compound |

| CO2 Utilization | Carboxylation reactions | Enhanced basicity and nucleophilicity due to methyl and amino groups. |

| Biomass Valorization | Hydrolysis, Dehydration | High thermal and chemical stability. |

| Green Oxidation Reactions | Activation of oxidants | Metal-free catalysis, avoiding toxic heavy metals. |

| C-H Functionalization | Organocatalytic C-H activation | Potential for high regioselectivity due to steric and electronic effects. innovations-report.com |

Interdisciplinary Research with Advanced Analytical and Computational Platforms

To fully unlock the potential of this compound, a multidisciplinary approach integrating advanced analytical and computational techniques is essential. These platforms can provide deep insights into the structure-property-activity relationships of this molecule, guiding the design of new synthetic routes and catalytic applications.

Advanced Analytical Techniques:

In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy can be employed to monitor reaction kinetics and identify transient intermediates in both the synthesis and catalytic application of this compound. This real-time data is invaluable for optimizing reaction conditions and understanding reaction mechanisms. acs.org

Mass Spectrometry: High-resolution mass spectrometry is crucial for the characterization of this compound and its derivatives, as well as for identifying products and byproducts in catalytic reactions.

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of this compound and its complexes, which is vital for understanding its reactivity and designing new catalysts.

Computational Platforms:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound, as well as to model its interaction with other molecules. mdpi.comresearchgate.netbohrium.com This can help in understanding its catalytic activity and in designing more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution, which is important for understanding its role as a catalyst in liquid-phase reactions.

Machine Learning (ML): ML algorithms can be trained on experimental and computational data to predict the properties and reactivity of new this compound derivatives, accelerating the discovery of new catalysts and materials.

The synergy between experimental and computational approaches will be crucial for advancing the chemistry of this compound. For example, computational screening of potential catalytic applications can guide experimental efforts, while analytical data can be used to validate and refine computational models.

Q & A

Q. What are the standard synthetic routes for Tetramethylpyridin-3-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling or copper-mediated amination reactions. For example, Method A () involves reacting pyridine derivatives with aryl boronic acids in the presence of Cu(OAc)₂ and Et₃N in CH₂Cl₂, yielding N-substituted pyridin-3-amine analogs. Key parameters include:

- Catalyst selection : Pd catalysts improve regioselectivity in coupling reactions.

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.

- Temperature : Reactions often proceed at room temperature but may require heating (60–80°C) for slower kinetics.

Purification typically involves column chromatography (silica gel, EtOAC/hexane eluent) or recrystallization .

Q. What analytical techniques are essential for characterizing Tetramethylpyramin-3-amine and verifying purity?

Standard methods include:

- NMR spectroscopy (¹H/¹³C): Identifies substituent positions on the pyridine ring (e.g., methyl group integration at δ ~2.5 ppm) .

- TLC : Monitors reaction progress using silica plates and UV visualization .

- Elemental analysis : Confirms C/H/N composition within 0.4% of theoretical values .

Advanced labs may use single-crystal X-ray diffraction to resolve structural ambiguities, as demonstrated for related pyridin-3-amine derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Dust control : Use fume hoods to minimize inhalation of aerosols .

- Spill management : Contain spills with sand/vermiculite and dispose in labeled containers .

- Waste disposal : Follow institutional guidelines for halogenated amine waste .

Advanced Research Questions

Q. How can functionalization of this compound be optimized for targeted applications?

Functionalization strategies include:

- Oxidation : Use KMnO₄/CrO₃ to convert methyl groups to carboxylic acids for enhanced solubility .

- Reduction : Hydrogenation (H₂/Pd-C) modifies substituent reactivity while preserving the pyridine core .

- Substitution : Introduce nucleophiles (e.g., amines) under basic conditions to replace trifluoromethyl groups .

Optimize solvent polarity and temperature to control reaction pathways and minimize side products .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Contradictions may arise from:

- Impurity interference : Validate purity via HPLC or GC-MS to rule out byproducts .

- Experimental variability : Reproduce results under standardized conditions (e.g., solvent drying, inert atmosphere) .

- Instrument calibration : Cross-check NMR/TLC data with reference compounds .

Systematic reviews (e.g., Cochrane guidelines) recommend documenting all variables (catalyst batch, reaction time) to identify reproducibility issues .

Q. What mechanistic insights explain the role of transition metals in this compound synthesis?

Palladium catalysts facilitate oxidative addition of aryl halides to Pd(0), followed by transmetallation with boronic acids and reductive elimination to form C–N bonds . Copper mediates Ullmann-type couplings via single-electron transfer mechanisms, but requires higher temperatures. Computational studies (DFT) can model transition states to rationalize regioselectivity .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Cellular uptake : Radiolabel the compound (e.g., ³H/¹⁴C isotopes) to track permeability in vitro .

- Molecular docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock .

Methodological Tables

Q. Table 1. Optimization of Palladium-Catalyzed Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ | +25% vs. Cu |

| Ligand | Xantphos | Stabilizes Pd |

| Solvent | Dioxane | Enhances solubility |

| Temperature | 80°C | Accelerates kinetics |

| Data derived from . |

Q. Table 2. Common Contaminants in Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Unreacted amine | Incomplete coupling | Extended reaction time |

| Halogenated byproducts | Side reactions | Use excess boronic acid |

| Oxidation products | Air exposure | Inert atmosphere (N₂/Ar) |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.